(Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Overview
Description
WAY-297176 is a chemical compound with the molecular formula C₁₈H₁₆ClF₃N₄OS and a molecular weight of 428.86 g/mol . It is known for its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 . This compound is primarily used in scientific research and is not intended for clinical or diagnostic use in humans or animals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-297176 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through a cyclization reaction involving appropriate precursors.
Introduction of the trifluoromethyl group: This step typically involves the use of trifluoromethylating agents under controlled conditions.
Attachment of the thienyl and chloro groups: These groups are introduced through substitution reactions using suitable reagents.
Final coupling with hexahydro-1H-azepin-1-yl: This step involves the use of coupling agents to attach the azepinyl group to the core structure.
Industrial Production Methods
Industrial production of WAY-297176 would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
WAY-297176 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro and thienyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
WAY-297176 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of other complex molecules.
Biology: Employed in studies investigating the role of 11β-hydroxysteroid dehydrogenase type 1 in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions related to glucocorticoid metabolism.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
WAY-297176 exerts its effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1. This enzyme is involved in the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, WAY-297176 reduces the levels of active cortisol, which can have various physiological effects. The molecular targets and pathways involved in this mechanism include the binding of WAY-297176 to the active site of the enzyme, thereby preventing its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
WAY-161503: Another compound that targets similar pathways but with different structural features.
Desmethylclozapine: Known for its role in serotonin receptor modulation, it shares some structural similarities with WAY-297176.
Uniqueness
WAY-297176 is unique due to its specific inhibition of 11β-hydroxysteroid dehydrogenase type 1, which distinguishes it from other compounds targeting similar pathways. Its structural features, such as the trifluoromethyl and thienyl groups, contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
azepan-1-yl-[3-chloro-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N4OS/c19-14-15(17(27)25-7-3-1-2-4-8-25)24-26-13(18(20,21)22)10-11(23-16(14)26)12-6-5-9-28-12/h5-6,9-10H,1-4,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYNNDAOGXNYFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360029 | |
Record name | (Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5678-77-3 | |
Record name | (Azepan-1-yl)[3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90360029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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